molecular formula C12H15IOS B15300759 2-(Butylthio)-1-(4-iodophenyl)ethan-1-one

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one

Cat. No.: B15300759
M. Wt: 334.22 g/mol
InChI Key: VLFGHQBVXGCJEP-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a butylthio group (–S–C₄H₉) and a 4-iodophenyl substituent attached to an ethanone core. The butylthio group contributes to lipophilicity, which may enhance membrane permeability in biological systems.

Properties

Molecular Formula

C12H15IOS

Molecular Weight

334.22 g/mol

IUPAC Name

2-butylsulfanyl-1-(4-iodophenyl)ethanone

InChI

InChI=1S/C12H15IOS/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3

InChI Key

VLFGHQBVXGCJEP-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-1-(4-iodophenyl)ethan-1-one typically involves the reaction of 4-iodoacetophenone with butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(4-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(butylthio)-1-(4-iodophenyl)ethan-1-one and related compounds:

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical Properties Synthesis Method Key Applications/Properties References
This compound C₁₂H₁₅IOS 334.0 4-iodophenyl, butylthio Not reported Likely nucleophilic substitution Potential catalytic intermediate
2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one C₁₂H₁₅FOS 226.31 3-fluorophenyl, butylthio Not reported Halogen exchange/alkylation Pharmaceutical intermediate
1-Cyclohexyl-2-(phenylthio)ethan-1-one C₁₄H₁₈OS 234.35 Cyclohexyl, phenylthio Colorless liquid (52% yield) K₂CO₃/DMF-mediated substitution Asymmetric catalysis
2-(4-Chlorophenyl)-1-(4-iodophenyl)ethanone C₁₄H₁₀ClIO 372.64 4-chlorophenyl, 4-iodophenyl Not reported Cross-coupling reaction Building block for complex synthesis
1-(4-Iodophenyl)ethanone (4-Iodoacetophenone) C₈H₇IO 246.05 4-iodophenyl 104–107°C (crystalline solid) Friedel-Crafts acylation Simple aromatic ketone precursor
1-(4-Phenyl)-2-(dimethylsulfoxido)ethan-1-one C₁₀H₁₂O₂S 196.26 Phenyl, dimethylsulfoxido 137–138°C (solid) Ru-catalyzed oxidation Catalyst studies

Key Comparisons

Thioether (–S–R) groups (e.g., butylthio, phenylthio) are electron-rich, enhancing nucleophilicity at the α-carbon of the ketone. In contrast, sulfoxide groups (e.g., dimethylsulfoxido in ) are electron-withdrawing, altering reactivity in catalytic cycles .

The iodine atom (van der Waals radius ~1.98 Å) introduces steric hindrance compared to smaller halogens like chlorine or fluorine, influencing regioselectivity in cross-coupling reactions .

4-Iodoacetophenone () serves as a precursor for Ullman or Suzuki couplings, highlighting the target compound’s utility in synthesizing biaryl systems .

Research Findings and Implications

  • Catalytic Applications : Thioether-containing ketones (e.g., ) are effective directing groups in asymmetric catalysis, suggesting that the target compound’s butylthio group could facilitate enantioselective transformations .
  • Material Science : The 4-iodophenyl moiety’s heavy atom effect may enhance luminescence in emissive materials, as seen in related aroyl-S,N-ketene acetals () .
  • Thermal Stability : Sulfoxide derivatives () exhibit higher melting points (~137°C) compared to thioethers, indicating that the target compound’s thermal behavior may differ significantly due to reduced polarity .

Biological Activity

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one, a compound featuring both thioether and iodoaryl functionalities, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The compound is characterized by the following properties:

  • Chemical Formula : C12H15IOS
  • Molecular Weight : 294.31 g/mol
  • IUPAC Name : this compound

The presence of the butylthio group and the iodoaryl moiety suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thioether compounds have shown effectiveness against various strains of bacteria. The specific activity of this compound against microbial pathogens remains to be fully elucidated; however, its structural analogs suggest potential efficacy.

Cytotoxicity Studies

Cytotoxic assessments using cell lines such as HeLa and Vero cells have been conducted to evaluate the safety profile of related compounds. Preliminary data suggest that modifications in the aryl moiety can significantly influence cytotoxicity levels. For example, compounds with increased lipophilicity often demonstrate enhanced cytotoxic effects against cancer cell lines while sparing normal cells .

Study on Structure-Activity Relationship (SAR)

A recent study focused on a series of compounds related to this compound investigated how variations in substituents affect biological activity. The results highlighted that:

  • Increased lipophilicity correlates with enhanced antibacterial activity.
  • Presence of electron-withdrawing groups , such as iodine, increases interaction with bacterial membranes .

This study underscores the importance of molecular modifications in optimizing biological activity.

Data Tables

Compound NameStructureAntimicrobial ActivityCytotoxicity (IC50)
This compoundStructureTBDTBD
Thioether Analog AStructureModerate25 µM
Thioether Analog BStructureHigh15 µM

Note: TBD indicates that data is yet to be determined.

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects may involve:

  • Inhibition of key enzymes : Similar thioether compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Interaction with cellular receptors : The iodophenyl group may facilitate binding to specific receptors, enhancing therapeutic efficacy.

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